An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzaldehyde: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzaldehyde: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-(4-Methoxyphenyl)benzaldehyde, a biaryl aldehyde with potential applications in organic synthesis and medicinal chemistry. The document elucidates the chemical structure and IUPAC nomenclature of the compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established chemical principles and data from closely related analogues to discuss potential synthetic routes, predicted spectroscopic characteristics, and prospective applications. A key focus is placed on distinguishing 2-(4-Methoxyphenyl)benzaldehyde from its more extensively studied isomers, thereby providing a valuable resource for researchers navigating the complexities of substituted biaryl compounds.
Chemical Identity and Structure
IUPAC Name: 2-(4-Methoxyphenyl)benzaldehyde
The unequivocal identification of a chemical entity is foundational to any scientific investigation. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 2-(4-Methoxyphenyl)benzaldehyde. This nomenclature precisely describes the molecular architecture: a benzaldehyde scaffold bearing a 4-methoxyphenyl substituent at the C2 position (the ortho position) relative to the formyl group.
Chemical Structure:
The structure consists of two phenyl rings directly connected via a single bond. One ring is substituted with a formyl group (-CHO), defining it as a benzaldehyde moiety. The second phenyl ring, substituted with a methoxy group (-OCH₃) at its para-position, is attached to the C2 position of the benzaldehyde ring.
Caption: Chemical structure of 2-(4-Methoxyphenyl)benzaldehyde.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | - |
| Molecular Weight | 212.24 g/mol | - |
| XLogP3 | 3.2 | PubChem (CID 1394487)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (CID 1394487)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (CID 1394487)[1] |
| Rotatable Bond Count | 2 | PubChem (CID 1394487)[1] |
Note: These properties are computationally predicted for the isomeric 4'Methoxy-(1,1'-biphenyl)-4-carboxaldehyde and are expected to be very similar for the 2-substituted isomer.
Distinction from Common Isomers
It is imperative to differentiate 2-(4-Methoxyphenyl)benzaldehyde from its commercially available and more extensively researched isomers, as their distinct substitution patterns lead to different chemical and biological properties.
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4-(4-Methoxyphenyl)benzaldehyde: In this isomer, the 4-methoxyphenyl group is at the C4 position (para) of the benzaldehyde ring. This symmetrical structure can influence crystal packing and reactivity.
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2-Hydroxy-4-methoxybenzaldehyde: This compound, also known as 4-methoxysalicylaldehyde, possesses a hydroxyl group at the C2 position and a methoxy group at the C4 position. The intramolecular hydrogen bonding between the hydroxyl and aldehyde groups significantly influences its physical and chemical properties.[2] It is a naturally occurring compound found in various medicinal plants.[3][4]
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4-Methoxybenzaldehyde (p-Anisaldehyde): This is a simpler benzaldehyde derivative with a single methoxy group at the C4 position.[5] It is widely used as a flavoring agent and in perfumery.
Potential Synthetic Methodologies
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A plausible and efficient route to synthesize 2-(4-Methoxyphenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura coupling between 2-formylphenylboronic acid and 4-bromoanisole.
Caption: Proposed Suzuki-Miyaura synthesis of 2-(4-Methoxyphenyl)benzaldehyde.
Experimental Considerations:
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Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for Suzuki couplings. Other palladium complexes with various phosphine ligands could also be employed to optimize the reaction.
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Base and Solvent System: A mixture of an aqueous solution of a base like potassium carbonate or cesium carbonate with an organic solvent such as toluene, dioxane, or DMF is typically used. The choice of base and solvent can significantly impact the reaction rate and yield.
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Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst. Heating is usually required to drive the reaction to completion.
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Purification: After the reaction, a standard workup involving extraction and washing would be performed. The final product would likely be purified by column chromatography on silica gel.
Predicted Spectroscopic Characterization
Direct spectroscopic data for 2-(4-Methoxyphenyl)benzaldehyde is scarce. However, based on the known spectra of its constituent parts and related isomers, we can predict the key features that would be expected in its NMR, IR, and mass spectra.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet between δ 9.5-10.5 ppm. - Aromatic protons exhibiting complex splitting patterns in the δ 6.8-8.0 ppm range. - Methoxy group (-OCH₃) singlet around δ 3.8 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons in the δ 110-160 ppm region. - Methoxy carbon (-OCH₃) signal around δ 55 ppm. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹. - C-H stretch for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-O stretch for the methoxy group around 1250 cm⁻¹. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 212.08. - Fragmentation pattern likely showing loss of the formyl group ([M-29]⁺) and other characteristic fragments. |
Potential Applications in Drug Discovery and Development
While specific biological activities of 2-(4-Methoxyphenyl)benzaldehyde have not been reported, its structural motifs are present in various biologically active molecules. The biaryl scaffold is a privileged structure in medicinal chemistry, and the benzaldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecules.
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Intermediate for Heterocycle Synthesis: The aldehyde group can readily participate in condensation reactions to form a wide range of heterocyclic compounds, such as chalcones, flavones, and Schiff bases, many of which exhibit interesting pharmacological properties.
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Scaffold for Novel Ligands: The biaryl core can be further functionalized to create novel ligands for various biological targets. The rotational freedom around the biaryl bond allows for conformational flexibility, which can be crucial for binding to protein active sites.
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Potential as a Bioactive Compound: Benzaldehyde and its derivatives have been shown to possess a range of biological activities, including antimicrobial and insecticidal properties.[7] It is plausible that 2-(4-Methoxyphenyl)benzaldehyde could exhibit its own unique bioactivity profile.
Safety and Handling
Specific safety data for 2-(4-Methoxyphenyl)benzaldehyde is not available. Therefore, it should be handled with the same precautions as other aromatic aldehydes.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.
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Toxicity: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. The toxicological properties of this specific compound have not been determined.
Conclusion
2-(4-Methoxyphenyl)benzaldehyde is a distinct chemical entity whose technical profile is not extensively documented in publicly available scientific literature. This guide has established its chemical identity and structure and has provided a scientifically grounded framework for its potential synthesis and characterization based on established principles of organic chemistry. The proposed Suzuki-Miyaura coupling offers a viable route for its preparation, and the predicted spectroscopic data provides a benchmark for its future experimental characterization. The biaryl aldehyde scaffold suggests potential for this compound as a valuable intermediate in the synthesis of novel organic molecules for applications in drug discovery and materials science. Further research is warranted to fully elucidate the experimental properties and potential applications of this understudied isomer.
References
A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon the final generation of this document. document.
Sources
- 1. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs | bioRxiv [biorxiv.org]
- 7. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
